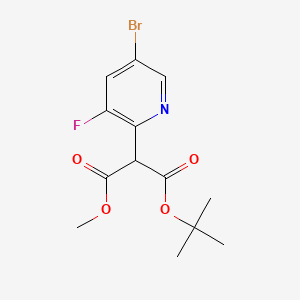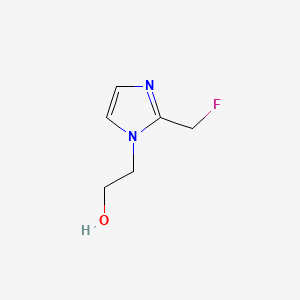
2-(Fluoromethyl)-1H-imidazole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Fluoromethyl)-1H-imidazole-1-ethanol is a fluorinated organic compound that features an imidazole ring substituted with a fluoromethyl group and an ethanol group. This compound is of interest due to its unique chemical properties imparted by the presence of the fluorine atom, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-1H-imidazole-1-ethanol typically involves the introduction of the fluoromethyl group into the imidazole ring. One common method is the nucleophilic substitution reaction where a suitable imidazole precursor is reacted with a fluoromethylating agent under controlled conditions. For example, the reaction of 1H-imidazole with fluoromethyl iodide in the presence of a base like potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)-1H-imidazole-1-ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Fluoromethyl)-1H-imidazole-1-carboxylic acid.
Reduction: Formation of hydrogenated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Fluoromethyl)-1H-imidazole-1-ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(Fluoromethyl)-1H-imidazole-1-ethanol exerts its effects is often related to its ability to interact with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1H-imidazole-1-ethanol
- 2-(Bromomethyl)-1H-imidazole-1-ethanol
- 2-(Hydroxymethyl)-1H-imidazole-1-ethanol
Uniqueness
2-(Fluoromethyl)-1H-imidazole-1-ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, altered reactivity, and enhanced biological activity compared to its non-fluorinated analogs. The fluorine atom’s high electronegativity and small size allow it to influence the compound’s overall behavior in various chemical and biological contexts.
Properties
Molecular Formula |
C6H9FN2O |
|---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
2-[2-(fluoromethyl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C6H9FN2O/c7-5-6-8-1-2-9(6)3-4-10/h1-2,10H,3-5H2 |
InChI Key |
NLNANPUXIWTCNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)CF)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


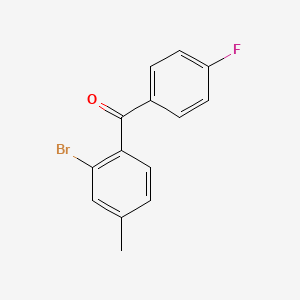


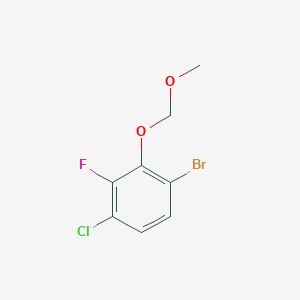


![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B13930561.png)

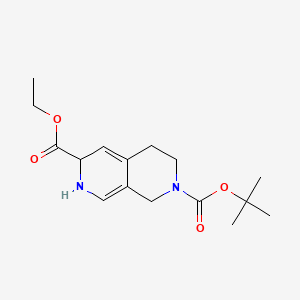
![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)

![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide](/img/structure/B13930593.png)

